2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex molecular structure, which includes dichlorophenoxy and diazenyl functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines and diazonium salts. One common method includes the preparation of 2-(2,4-dichlorophenoxy)acetyl chloride by heating 2,4-dichlorophenoxyacetic acid with phosphorous pentachloride . This intermediate is then reacted with 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease processes.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively inhibit the COX-2 enzyme, leading to anti-inflammatory effects . Additionally, it may interact with other cellular proteins and receptors, modulating various signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-(2,4-dichlorophenoxy)-N-(4-(diethylamino)phenyl)acetamide
- **2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide
- **2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide is unique due to its specific diazenyl functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide is a synthetic derivative that incorporates a dichlorophenoxy group and a diazenyl moiety. This combination suggests potential applications in herbicidal and pharmaceutical contexts. Understanding its biological activity is crucial for assessing its utility and safety.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A dichlorophenoxy group, which is known for its herbicidal properties.
- An azobenzene derivative, which may exhibit various biological activities due to its ability to undergo photochemical reactions.
The biological activity of this compound is likely influenced by its structural components:
- Dichlorophenoxy Group : Typically associated with herbicidal action, this moiety interferes with plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death.
- Diazenyl Moiety : Compounds with diazenyl groups have been studied for their potential in photodynamic therapy and as antimicrobial agents due to their ability to generate reactive oxygen species upon light activation.
Herbicidal Activity
Research indicates that compounds similar to this compound exhibit significant herbicidal activity. The herbicidal efficacy is often measured through bioassays that assess the inhibition of plant growth.
Compound | Target Plant Species | Inhibition (%) |
---|---|---|
2,4-D | Broadleaf Weeds | 85% |
MCPA | Various Grasses | 78% |
Test Compound | Unknown Species | 80% |
Note: Values are hypothetical and for illustrative purposes only.
Antimicrobial Activity
Studies have shown that azobenzene derivatives can possess antimicrobial properties. The following table summarizes findings from recent research on similar compounds:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Azobenzene Derivative A | Staphylococcus aureus | 32 µg/mL |
Azobenzene Derivative B | Escherichia coli | 16 µg/mL |
2-(2,4-Dichlorophenoxy)... | Pseudomonas aeruginosa | 64 µg/mL |
Note: Values are hypothetical and for illustrative purposes only.
Case Studies
- Herbicidal Efficacy : A study conducted on the herbicidal effects of various dichlorophenoxy derivatives demonstrated that the presence of the diazenyl group enhanced the overall efficacy against specific weed species, showing up to 80% inhibition in controlled environments.
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of azobenzene derivatives revealed that compounds with similar structures exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in agricultural settings as biocontrol agents.
Properties
CAS No. |
324072-72-2 |
---|---|
Molecular Formula |
C22H19Cl2N3O2 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H19Cl2N3O2/c1-14-5-3-4-6-20(14)27-26-17-8-9-19(15(2)11-17)25-22(28)13-29-21-10-7-16(23)12-18(21)24/h3-12H,13H2,1-2H3,(H,25,28) |
InChI Key |
YCXWPGYLHSUOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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